molecular formula C22H19NO7S B2546180 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863443-85-0

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2546180
CAS RN: 863443-85-0
M. Wt: 441.45
InChI Key: OZAQMVFQPWVJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of 4H-chromene-3-carboxamide, a class of compounds known for their biological activities. The chromene core is a common motif in natural products and pharmaceuticals, and its derivatives often exhibit a range of biological activities, including antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of 4H-chromene-3-carboxamide derivatives can be achieved through various methods. One approach is a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN) . Another method employs a one-pot reaction between salicylaldehydes, substituted acetoacetanilides, and indoles in methanol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . Additionally, a one-pot three-step method using 4-cyanobuta-1,3-dienolate salts has been developed for the synthesis of related chromene derivatives .

Molecular Structure Analysis

The molecular structure of 4H-chromene-3-carboxamide derivatives has been characterized by various spectroscopic methods, including NMR, HR-MS, and UV-Vis spectroscopy . The crystal structures of related compounds have been determined, revealing an anti-rotamer conformation about the C-N bond and variations in the orientation of the amide O atom relative to the pyran ring O atom .

Chemical Reactions Analysis

The chromene derivatives are synthesized through reactions such as Knoevenagel condensation followed by Michael addition or nucleophilic substitution processes . The presence of functional groups on the chromene core can influence the reactivity and the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-chromene-3-carboxamide derivatives include solvatochromic behavior, which is the change in color with the polarity of the solvent . This property is significant for applications in dye-sensitized solar cells and molecular sensors. The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising activity compared to standard antibiotics . Antioxidant activities have also been reported, with certain derivatives exhibiting strong activity in in vitro assays .

Scientific Research Applications

Synthesis and Characterization

Chromene derivatives, including those with dimethoxyphenyl and thiophenyl groups, are often synthesized for their potential biological activities. Studies focus on the synthesis methodologies, characterizing their chemical structures through various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the work by Chen, Ye, and Hu (2012) detailed the synthesis and characterization of complex chromene derivatives, providing foundational knowledge for understanding their chemical properties and potential applications (Xiaodong Chen, Jiao Ye, A. Hu, 2012).

Antimicrobial and Antioxidant Activities

Many chromene derivatives are evaluated for their antimicrobial and antioxidant properties. The synthesis of novel chromene compounds and their evaluation against a variety of microbial strains or oxidative stress models offer insights into their potential therapeutic applications. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized chromene-based compounds for antimicrobial evaluation and docking studies, revealing their bioactive potential (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Anticancer Activity

Research also extends to exploring the anticancer activities of chromene derivatives. These studies aim to identify compounds with potent activity against various cancer cell lines, contributing to the development of new anticancer agents. For example, compounds with chromene cores have been synthesized and tested for their efficacy in inhibiting cancer cell growth, indicating the potential for these molecules to serve as leads for anticancer drug development.

Photochromic Properties

Chromenes exhibit unique photochromic properties, making them subjects of research in materials science, particularly for applications in photophysics and photochemistry. Investigations into the photochromic behavior of chromene crystals, as studied by Hobley et al. (2000), demonstrate their potential in developing optical storage materials and switches (J. Hobley et al., 2000).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7S/c1-28-16-7-8-18(20(12-16)29-2)23(15-9-10-31(26,27)13-15)21(24)17-11-14-5-3-4-6-19(14)30-22(17)25/h3-12,15H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAQMVFQPWVJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.